Tetramethylthiourea

Catalog No.
S602176
CAS No.
2782-91-4
M.F
C5H12N2S
M. Wt
132.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylthiourea

CAS Number

2782-91-4

Product Name

Tetramethylthiourea

IUPAC Name

1,1,3,3-tetramethylthiourea

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C5H12N2S/c1-6(2)5(8)7(3)4/h1-4H3

InChI Key

MNOILHPDHOHILI-UHFFFAOYSA-N

SMILES

CN(C)C(=S)N(C)C

Solubility

10 to 50 mg/mL at 75° F (NTP, 1992)
Sol in water and alcohol
Water solubility= 5,400 mg/l

Synonyms

tetramethylthiourea

Canonical SMILES

CN(C)C(=S)N(C)C

Organic Synthesis:

TMTU serves as a versatile reagent in various organic syntheses. Its key properties, such as its ability to act as a hydrogen bond acceptor and participate in salt formation, contribute to its diverse applications. Some notable examples include:

  • Michael addition reactions: TMTU can activate Michael acceptors, facilitating the addition of nucleophiles in these reactions .
  • N-alkylation reactions: TMTU can be employed as a base in N-alkylation reactions, promoting the formation of C-N bonds .
  • Protection of carbonyl groups: TMTU forms reversible adducts with carbonyl groups, protecting them during various synthetic transformations .

Material Science:

TMTU exhibits interesting properties that are being explored in material science research. For instance, its ability to form hydrogen bonds and self-assemble into well-defined structures makes it a potential candidate for:

  • Crystal engineering: TMTU can be used as a supramolecular synthon, directing the assembly of molecules into specific crystal structures .
  • Organic electronics: TMTU shows potential applications in organic electronics due to its ability to form ordered structures and influence charge transport properties .

Biological Research:

While the specific mechanisms are still under investigation, TMTU has been shown to exhibit various biological effects, making it a valuable tool for researchers:

  • Protein folding and aggregation: TMTU can influence protein folding and aggregation pathways, aiding in the study of protein misfolding diseases like Alzheimer's and Parkinson's .
  • Cellular signaling: TMTU has been reported to modulate various cellular signaling pathways, offering insights into cellular processes and potential therapeutic interventions .

Tetramethylthiourea is an organic compound with the chemical formula C5H12N2S\text{C}_5\text{H}_{12}\text{N}_2\text{S}. It is characterized by a central thiourea structure, where four methyl groups are attached to the nitrogen atoms. This compound is known for its significant role as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various

Currently, there is limited information regarding a specific mechanism of action for TMTU. While it demonstrates potential for applications in various fields, its precise mode of action often requires further investigation within the context of its intended use.

TMTU is generally considered to have low to moderate toxicity []. However, proper handling is crucial to avoid potential hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation [].
  • Inhalation: Inhalation of dust particles may irritate the respiratory system [].
  • Environmental Impact: The ecological impact of TMTU is not fully understood, and responsible disposal practices are recommended [].

Tetramethylthiourea exhibits a range of chemical reactivity:

  • Alkylation Reactions: The sulfur atom in tetramethylthiourea serves as a nucleophile, allowing for alkylation to occur, resulting in the formation of isothiouronium salts .
  • Coordination Complexes: It can form coordination complexes with metal ions, which are often characterized by their stability and distinct spectroscopic properties .
  • Reactions with Oxidizing Agents: Tetramethylthiourea reacts with hydrogen peroxide, leading to the formation of various adducts and complexes, which have been studied using techniques like UV–VIS spectroscopy and nuclear magnetic resonance .

Tetramethylthiourea has shown various biological activities, including:

  • Antimicrobial Properties: Some studies indicate that tetramethylthiourea exhibits antimicrobial activity, making it a candidate for further pharmacological research.
  • Toxicity: While it has potential applications, it is essential to note that tetramethylthiourea can produce toxic gases when reacting with certain organic amides or imides .

The synthesis of tetramethylthiourea can be achieved through several methods:

  • Reaction of Dimethylformamide with Sulfur and Sodium: A common method involves heating N,N-dimethylformamide, sulfur, and sodium at elevated temperatures (100-150 °C) without solvents. This method is efficient and yields high purity products .
  • Alternative Synthetic Routes: Other methods may involve different starting materials or reaction conditions but generally follow similar principles of forming thiourea derivatives.

Tetramethylthiourea finds applications in various fields:

  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are crucial in catalysis and materials science.
  • Organic Synthesis: It is used as a reagent in synthesizing other organic compounds due to its nucleophilic properties.
  • Analytical Chemistry: Tetramethylthiourea is utilized in analytical techniques for detecting metal ions due to its ability to form stable complexes.

Research has focused on the interactions of tetramethylthiourea with various substrates:

  • Metal Ion Complexation: Studies have examined how tetramethylthiourea interacts with different metal ions, leading to the formation of complexes that exhibit unique properties .
  • Reactivity with Oxidants: The compound's reactions with oxidizing agents like hydrogen peroxide have been extensively studied to understand its behavior under different conditions .

Tetramethylthiourea shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
DimethylthioureaThiourea derivativeLess steric hindrance due to fewer methyl groups
ThioureaSimple thioureaLacks methyl substitution; simpler reactivity
1,1-DimethylureaUrea derivativeContains oxygen instead of sulfur; different reactivity
1,3-DimethylthiosemicarbazideThiosemicarbazideContains both sulfur and nitrogen; different applications

Tetramethylthiourea's unique structure and reactivity profile make it distinct among these compounds, particularly regarding its ability to form stable coordination complexes and engage in specific alkylation reactions.

Physical Description

1,1,3,3-tetramethyl-2-thiourea appears as white crystals. (NTP, 1992)

XLogP3

0.5

Boiling Point

473 °F at 760 mm Hg (NTP, 1992)
245.0 °C
245 °C

LogP

0.49 (LogP)
log Kow= 0.49

Melting Point

172 to 174 °F (NTP, 1992)
79.3 °C
78-9 °C

UNII

J6T67A1P72

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2782-91-4

Wikipedia

Tetramethylthiourea

General Manufacturing Information

Thiourea, N,N,N',N'-tetramethyl-: ACTIVE

Analytic Laboratory Methods

NIOSH Method: 3505. Analyte: Tetramethylthiourea-pentacyanoamine-ferrate coordination complex. Matrix: Air. Procedure: Visible absorption spectrophotometry. For tetramethylthiourea-pentacyanoamine-ferrate coordination complex this method has an estimated detection limit of 3 mg/sample. The precision/RSD is 0.02 @ 15 to 150 mg/sample and the recovery is not given. Applicability: The working range is 0.15 to 10 mg/cu m for a 100 liter air sampler. Interferences: Compounds containing a thione (C=5) group will complex with the pentacyanoamine ferrate reagent and may interfere with the analyte absorbance band at 590 nm.
TMTU is collected from air using midget impingers containing water, or PVC or cellulose ester membrane filters which are then extracted with water. Pentacyanoamineferrate reagent is added to the filter extract or to the impinger contents to form a colored coordination complex. The absorbance of the solution is measured spectrophotometrically at 590 nm. The detection limit is 3 ug/sample.
Optimum conditions for the simultaneous HPLC (reversed-phase and adsorption) sepn of ferbam and its degradation products, tetramethylthiuram disulfide, tetramethylthiuram monosulfide, and tetramethylthiourea, are reported. A column packed with LiChrosorb RP-18 was used for reversed-phase chromatog. The optimum mobil phase was 70:30 CHCl3-cyclohexane. MS was combined with reversed-phase HPLC for the study of the thermodegradation of ferbam
A method has been developed for the detn of trace concn of ferbam and its 3 degradation products: thiram, tetramethylthiuram monosulfide, and tetramethylthiourea in model mixt and real samples. Quant analysis using adsorption and reversed-phase chromatography gave reproducible results in the HPLC sepn of these cmpd in a very short time. All results were verified by mass spectrometry. The limit of detection for thiram in soil was 0.005 mg/kg, which corresponds with the criteria of the FAO (Codex Alimentus) concerning methods for the detn of dithiocarbamate residues in food.

Dates

Modify: 2023-08-15

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